(4Z)-2-(4-chlorophenyl)-4-[1-(3-nitrophenyl)ethylidene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(4-CHLOROPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-CHLOROPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. A common method might include the reaction of a 4-chlorophenyl derivative with a 3-nitrophenyl derivative in the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogen or nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(4-CHLOROPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers often study such compounds to understand their interaction with biological targets and their potential therapeutic effects.
Medicine
In medicine, derivatives of oxazoles are explored for their potential as pharmaceutical agents. They may act as enzyme inhibitors, receptor modulators, or other therapeutic agents.
Industry
Industrially, compounds like (4Z)-2-(4-CHLOROPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-CHLOROPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The nitro and chloro groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-BROMOPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(4-METHOXYPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-2-(4-CHLOROPHENYL)-4-[1-(3-NITROPHENYL)ETHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H11ClN2O4 |
---|---|
Molecular Weight |
342.7 g/mol |
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[1-(3-nitrophenyl)ethylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11ClN2O4/c1-10(12-3-2-4-14(9-12)20(22)23)15-17(21)24-16(19-15)11-5-7-13(18)8-6-11/h2-9H,1H3/b15-10- |
InChI Key |
QFICBPVDMWGNPF-GDNBJRDFSA-N |
Isomeric SMILES |
C/C(=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.